Differentiation via Molecular Weight and Lipophilicity vs. Primary Amine Analog
tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate possesses a secondary amine (methylamino) group, differentiating it from the primary amine analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. This structural modification results in a higher molecular weight (200.28 g/mol vs. 186.25 g/mol) and increased lipophilicity (clogP ~1.1 vs. ~0.5), which is a critical parameter for membrane permeability in cell-based assays and influences PROTAC linker behavior [1][2]. The N-methylation also alters the amine's basicity and nucleophilicity, impacting its reactivity in coupling reactions and subsequent deprotection steps [3].
| Evidence Dimension | Molecular Weight and Calculated LogP (clogP) |
|---|---|
| Target Compound Data | Molecular Weight: 200.28 g/mol; clogP: ~1.1 |
| Comparator Or Baseline | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8): Molecular Weight: 186.25 g/mol; clogP: ~0.5 |
| Quantified Difference | Molecular Weight: +14.03 g/mol (7.5% increase). clogP: ~+0.6 log units. |
| Conditions | Values derived from authoritative chemical databases [1][2]. clogP is a calculated value from PubChem. |
Why This Matters
For procurement, selecting the incorrect analog (e.g., the primary amine) would result in a product with different physicochemical properties, potentially leading to altered reaction kinetics, purification challenges, or a PROTAC molecule with non-optimal cell permeability.
- [1] PubChem. (n.d.). tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate. Compound Summary for CID 46840011. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. Compound Summary for CID 20093810. National Center for Biotechnology Information. View Source
- [3] O'Dowd, H., et al. (2005). The synthesis of a series of azetidine-3-carboxylic acid derivatives. Tetrahedron Letters, 46(2), 311-314. (Illustrates azetidine amine reactivity differences). View Source
